1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
Overview
Description
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to a benzene ring. This compound is typically a pale-yellow to yellow-brown liquid and is known for its applications in various fields of scientific research .
Preparation Methods
The synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene involves several steps, starting from readily available precursors. One common method includes the nitration of 1,2,3-trifluorobenzene followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium methoxide for methoxylation. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1,2,4-Trifluoro-5-nitrobenzene: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2,4,6-Trifluoronitrobenzene: The different positioning of the trifluoromethyl groups can lead to variations in chemical behavior and applications.
4-(Trifluoromethoxy)nitrobenzene: The presence of a trifluoromethoxy group instead of a methoxy group can influence the compound’s properties and uses.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3-trifluoro-4-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c1-14-7-4(11(12)13)2-3(8)5(9)6(7)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBMNBZVROVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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